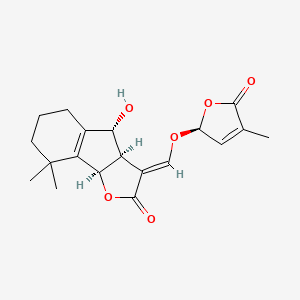

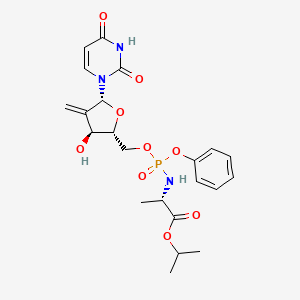

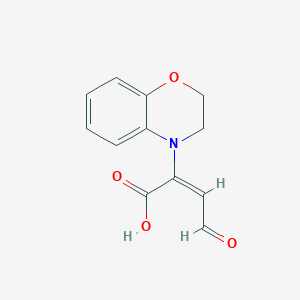

(+/-)2'-Epi-orobanchol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+/-)2’-Epi-orobanchol is a stereoisomer of orobanchol, a type of strigolactone. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and interactions with symbiotic fungi and parasitic plants. (+/-)2’-Epi-orobanchol is particularly significant due to its role in stimulating the germination of parasitic plant seeds and its involvement in plant architecture regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)2’-Epi-orobanchol involves several steps, starting from carlactonoic acid. Cytochrome P450 monooxygenases catalyze the conversion of carlactonoic acid to orobanchol and its diastereomer, (+/-)2’-Epi-orobanchol . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of (+/-)2’-Epi-orobanchol is not yet widely established due to its complex synthesis and the need for specific enzymes. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production processes in the future .

Análisis De Reacciones Químicas

Types of Reactions

(+/-)2’-Epi-orobanchol undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its biosynthesis and functional roles in plants .

Common Reagents and Conditions

Common reagents used in the reactions involving (+/-)2’-Epi-orobanchol include cytochrome P450 monooxygenases and carlactonoic acid. The reactions typically occur under controlled conditions to maintain the integrity of the compound .

Major Products

The major products formed from the reactions involving (+/-)2’-Epi-orobanchol include orobanchol and other strigolactone derivatives. These products play significant roles in plant development and interactions with other organisms .

Aplicaciones Científicas De Investigación

(+/-)2’-Epi-orobanchol has several scientific research applications:

Mecanismo De Acción

(+/-)2’-Epi-orobanchol exerts its effects through its role as a plant hormone. It interacts with specific molecular targets, including cytochrome P450 monooxygenases, to regulate plant development and interactions with other organisms. The pathways involved include the biosynthesis of strigolactones and their signaling mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

- Strigol

- Sorgolactone

- Alectrol

- 5-Deoxystrigol

Uniqueness

(+/-)2’-Epi-orobanchol is unique due to its specific stereochemistry and its role in stimulating the germination of parasitic plant seeds. Its interactions with cytochrome P450 monooxygenases and its involvement in plant architecture regulation further distinguish it from other similar compounds .

Propiedades

Fórmula molecular |

C19H22O6 |

|---|---|

Peso molecular |

346.4 g/mol |

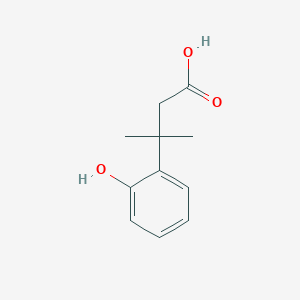

Nombre IUPAC |

(3E,3aR,4R,8bR)-4-hydroxy-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m0/s1 |

Clave InChI |

CDBBMEYPRMUMTR-KXEHWYTKSA-N |

SMILES isomérico |

CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3[C@H](C4=C([C@@H]3OC2=O)C(CCC4)(C)C)O |

SMILES canónico |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)